![molecular formula C8H6Br2O2 B2824738 2-Bromo-5-(bromomethyl)benzoic acid CAS No. 258861-91-5](/img/structure/B2824738.png)
2-Bromo-5-(bromomethyl)benzoic acid
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
2-Bromo-5-(bromomethyl)benzoic acid is synthesized utilizing basic materials through a free radical reaction, which is characterized by IR and 1H NMR techniques. The synthesis process is influenced by factors such as the mole ratio of materials, solvents, reaction time, and the amount of initiator, highlighting its potential for various scientific applications due to its unique structural properties (Wang Ping, 2011).
Biological Activity and Chemical Synthesis
The compound is also involved in the synthesis of ligands and their metal complexes, demonstrating significant biological activities. For instance, a study on the synthesis of a Cd(II) complex derived from a specific azo ligand including a bromo thiazolyl component showed antimicrobial activity against various pathogens. This indicates its potential use in developing antimicrobial agents (Sudad A. Jaber, H. A. Kyhoiesh, Sajjad H. Jawad, 2021).
Industrial Process Scale-Up
Additionally, this compound derivatives play a crucial role in the industrial-scale synthesis of key intermediates for therapeutic drugs. A study detailing the scale-up of a related compound for the manufacture of SGLT2 inhibitors for diabetes therapy exemplifies the compound's importance in pharmaceutical manufacturing, showcasing a scalable process that ensures significant cost reduction and high yield (Yi Zhang, Xiao‐Rong Ma, Xiaohan Shan, Xiao-Wen Zhang, Jian-qi Li, Yu Liu, 2022).
Catalyst and Polymer Synthesis
The chemical also finds applications in catalysis and polymer synthesis. For example, research on the activation of carbon dioxide by transition metals in the presence of aromatic halides, where compounds similar to this compound were used, elucidates its potential in creating more environmentally friendly chemical processes (C. Amatore, A. Jutand, 1991).
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .
Mode of Action
Brominated benzoic acids are often used in organic synthesis, where they can act as electrophiles in reactions such as the suzuki-miyaura cross-coupling . In these reactions, the bromine atoms of the molecule can be replaced by other groups, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
Benzoic acid derivatives can potentially interfere with various metabolic pathways due to their ability to form covalent bonds with amino acids, proteins, and nucleic acids .
Pharmacokinetics
As a small, moderately polar molecule, it may be expected to have reasonable absorption and distribution characteristics. The presence of the bromine atoms could potentially affect its metabolism and excretion, as halogenated compounds can be resistant to metabolic degradation .
Result of Action
It’s known that benzoic acid derivatives can have various biological effects, depending on their specific functional groups and targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-(bromomethyl)benzoic acid . For instance, the pH of the environment can affect the ionization state of the carboxylic acid group, potentially influencing its reactivity and interactions with biological targets . Additionally, temperature and solvent conditions can affect its stability and reactivity in chemical reactions .
properties
IUPAC Name |
2-bromo-5-(bromomethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUDWCHBLVODNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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